N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide: is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is known for its unique chemical structure, which includes a benzotriazine ring, a hydroxyphenyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and carboxylic acids.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzotriazine intermediate.
Acetylation and Glycinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydrobenzotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine ring and the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine and hydroxyphenyl derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins and receptors, leading to altered cellular responses.
DNA Intercalation: The benzotriazine ring can intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can be compared with other benzotriazine derivatives and related compounds:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Similar in structure but lacks the hydroxyphenyl and glycinamide groups.
4-Oxo-1,2,3-benzotriazine: A simpler compound with only the benzotriazine ring.
N-(4-hydroxyphenyl)glycinamide: Contains the hydroxyphenyl and glycinamide groups but lacks the benzotriazine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15N5O4 |
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Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C17H15N5O4/c23-12-7-5-11(6-8-12)19-15(24)9-18-16(25)10-22-17(26)13-3-1-2-4-14(13)20-21-22/h1-8,23H,9-10H2,(H,18,25)(H,19,24) |
InChI Key |
TVXXBTVWBHGECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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